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Introduction
GV150013X is a potent and selective antagonist for the cholecystokinin-2/gastrin receptor

(CCK2R), with a Ki of 2.29 nM.[1] The CCK2 receptor, a G-protein coupled receptor (GPCR)

predominantly found in the central nervous system and the gastrointestinal tract, is implicated

in regulating neuronal excitability, anxiety, and pain perception.[2][3] Cholecystokinin (CCK) is

the endogenous agonist for this receptor and generally exerts an excitatory effect on neurons in

various brain regions, including the hippocampus and entorhinal cortex.[4][5]

The application of GV150013X in electrophysiology is primarily focused on elucidating the role

of the endogenous CCK/CCK2R system in modulating synaptic transmission and intrinsic

neuronal properties. By selectively blocking CCK2R, GV150013X allows for the investigation of

the receptor's contribution to baseline neuronal activity and its involvement in pathological

states of hyperexcitability. These application notes provide a comprehensive guide to utilizing

GV150013X in whole-cell patch-clamp recordings to characterize its effects on neuronal

function.

Data Presentation: Expected Effects of GV150013X
The following tables summarize the kind of quantitative data that can be obtained by applying

GV150013X in electrophysiological experiments. The data is based on the known effects of the
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agonist (CCK) and other CCK2R antagonists. GV150013X is expected to antagonize these

effects.

Table 1: Antagonism of CCK-Induced Neuronal Firing

Parameter
Brain Region /
Cell Type

Condition
Expected
Result with
GV150013X

Reference (for
CCK effect)

Firing
Frequency
(Hz)

Entorhinal
Cortex Layer
III Pyramidal
Neurons

Baseline ~1.26 ± 0.16 [4]

Firing Frequency

(Hz)

Entorhinal Cortex

Layer III

Pyramidal

Neurons

+ 300 nM CCK ~3.89 ± 0.66 [4]

| Firing Frequency (Hz) | Entorhinal Cortex Layer III Pyramidal Neurons | + 300 nM CCK +

GV150013X (≥10 nM) | Reversal of CCK-induced increase, returning firing rate towards

baseline |[4] |

Table 2: Modulation of Intrinsic and Synaptic Properties
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Parameter
Brain Region /
Cell Type

Expected
Effect of
Endogenous
CCK Tone

Expected
Effect of
GV150013X
Application

Reference (for
antagonist
effect)

Spontaneous
Firing Rate

Midbrain
Dopamine
Neurons

Tonic
excitatory
drive

Decrease in
the number of
spontaneously
active neurons

[6]

Neuronal

Calcium

Transients

Hippocampus

CA1 Neurons

Maintained level

of activity

Decrease in

frequency and

amplitude of

Ca2+ transients

[7]

Postsynaptic

Excitability

Hippocampus

CA1 Pyramidal

Neurons

Increased

excitability

Net depressant

effect on

synaptic

transmission

[1]

| Membrane Potential | Entorhinal Cortex Pyramidal Neurons | Depolarization |

Hyperpolarization or prevention of agonist-induced depolarization |[4] |

Signaling Pathway and Experimental Workflow
Diagram 1: Postulated Signaling Pathway of CCK2R and
Blockade by GV150013X
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Caption: CCK2R signaling cascade leading to increased neuronal excitability and its inhibition

by GV150013X.

Diagram 2: Experimental Workflow for Whole-Cell Patch
Clamp
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1. Brain Slice Preparation
(e.g., Hippocampus, Entorhinal Cortex)

2. Transfer Slice to
Recording Chamber with ACSF

3. Identify Target Neuron
(e.g., CA1 Pyramidal Cell)

4. Approach Neuron with
Patch Pipette

5. Form Giga-ohm Seal
(>1 GΩ)

6. Rupture Membrane for
Whole-Cell Configuration

7. Record Baseline Activity
(Current- or Voltage-Clamp)

8. Perfuse Agonist (CCK)
(Optional, to potentiate effect)

9. Perfuse GV150013X
(Co-application or alone)

Test for endogenous tone

10. Record Drug Effect

11. Washout

12. Data Analysis
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Caption: Standard workflow for investigating the effects of GV150013X using whole-cell patch

clamp.

Experimental Protocols
Protocol 1: Investigating the Effect of GV150013X on
Spontaneous Neuronal Firing (Current-Clamp)
Objective: To determine if GV150013X modulates the spontaneous firing rate of neurons,

indicating its antagonism of an endogenous CCK tone.

Preparation of Solutions:

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25

NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30

minutes before use (pH 7.4).

Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-

GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

GV150013X Stock Solution: Prepare a 10 mM stock solution in DMSO. The final DMSO

concentration in the recording chamber should not exceed 0.1%.

Slice Preparation and Recording:

Prepare 300-400 µm thick coronal or sagittal brain slices from the region of interest (e.g.,

hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room

temperature for at least 1 hour before recording.

Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF

(2-3 mL/min) at 30-32°C.

Using DIC optics, identify a target neuron.

Establish a whole-cell current-clamp recording using a patch pipette (3-6 MΩ resistance).
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Data Acquisition:

Once a stable recording is achieved, set the holding current to zero (I=0) to allow the

neuron to fire spontaneously.

Record baseline spontaneous action potential firing for 5-10 minutes.

Bath-apply GV150013X at the desired concentration (e.g., 100 nM).

Record for 10-15 minutes in the presence of the drug.

Perform a washout by perfusing with standard aCSF for at least 15 minutes.

Data Analysis:

Measure the average firing frequency (in Hz) during the baseline, drug application, and

washout periods.

A significant decrease in firing frequency upon GV150013X application suggests the

blockade of a tonic excitatory CCK2R-mediated input.

Protocol 2: Quantifying Antagonism of CCK-Induced
Depolarization (Voltage-Clamp)
Objective: To characterize the ability of GV150013X to block the inward current induced by the

CCK2R agonist, CCK.

Solutions and Preparation:

Use aCSF and internal solution as described in Protocol 1.

Prepare a 100 µM stock solution of CCK octapeptide (sulfated, CCK-8S) in water.

Recording and Data Acquisition:

Establish a whole-cell voltage-clamp recording. Hold the neuron at -60 mV.

Record a stable baseline holding current for 5 minutes.
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Apply a saturating concentration of CCK-8S (e.g., 300 nM) to the bath and record the

induced inward current until it reaches a plateau.

Wash out the CCK-8S until the holding current returns to baseline.

Pre-incubate the slice with GV150013X (e.g., 100 nM) for 10 minutes.

In the continued presence of GV150013X, co-apply CCK-8S (300 nM).

Record the resulting change in holding current.

Data Analysis:

Measure the peak amplitude of the inward current (in pA) induced by CCK-8S in the

absence and presence of GV150013X.

Calculate the percentage of inhibition caused by GV150013X. This protocol can be

adapted to generate a concentration-response curve to determine the IC₅₀ of GV150013X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The effects of cholecystokinin and cholecystokinin antagonists on synaptic function in the
CA1 region of the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

4. Cholecystokinin facilitates neuronal excitability in the entorhinal cortex via activation of
TRPC-like channels - PMC [pmc.ncbi.nlm.nih.gov]

5. Cholecystokinin and cholecystokinin antagonists enhance postsynaptic excitability in the
dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Electrophysiological effects of diphenylpyrazolidinone cholecystokinin-B and
cholecystokinin-A antagonists on midbrain dopamine neurons - PubMed

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1672444?utm_src=pdf-body
https://www.benchchem.com/product/b1672444?utm_src=pdf-body
https://www.benchchem.com/product/b1672444?utm_src=pdf-body
https://www.benchchem.com/product/b1672444?utm_src=pdf-body
https://www.benchchem.com/product/b1672444?utm_src=pdf-body
https://www.benchchem.com/product/b1672444?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3040174/
https://pubmed.ncbi.nlm.nih.gov/3040174/
https://synapse.patsnap.com/article/what-are-cck-receptor-antagonists-and-how-do-they-work
https://en.wikipedia.org/wiki/Cholecystokinin_antagonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC3174813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3174813/
https://pubmed.ncbi.nlm.nih.gov/3244557/
https://pubmed.ncbi.nlm.nih.gov/3244557/
https://pubmed.ncbi.nlm.nih.gov/8423546/
https://pubmed.ncbi.nlm.nih.gov/8423546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pubmed.ncbi.nlm.nih.gov]

7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

To cite this document: BenchChem. [Application of GV150013X in Electrophysiology
Recordings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672444#application-of-gv150013x-in-
electrophysiology-recordings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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